molecular formula C12H22O11 B587582 6-O- CAS No. 71184-87-7

6-O-

Cat. No.: B587582
CAS No.: 71184-87-7
M. Wt: 342.297
InChI Key: DLRVVLDZNNYCBX-YRBLGENJSA-N
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Chemical Reactions Analysis

6-O-α-D-Mannopyranosyl-D-mannose undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.

Common reagents and conditions used in these reactions include acids, bases, and specific enzymes. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-O-α-D-Mannopyranosyl-D-mannose involves its interaction with specific molecular targets and pathways. As a glycosylmannose, it participates in glycan formation and degradation, protein-glycan recognition, and other carbohydrate-related processes . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

6-O-α-D-Mannopyranosyl-D-mannose can be compared with other similar compounds such as:

The uniqueness of 6-O-α-D-Mannopyranosyl-D-mannose lies in its specific alpha-(1->6)-linkage, which distinguishes it from other glycosylmannoses and influences its biochemical properties and applications .

Properties

IUPAC Name

(4S,5S)-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-YRBLGENJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H]([C@@H](C([C@@H](O1)OCC2[C@H]([C@@H](C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857954
Record name 6-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71184-87-7
Record name 6-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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